A Comprehensive Technical Guide to Dibenzoyl-L-tartaric Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Dibenzoyl-L-tartaric Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: Dibenzoyl-L-tartaric acid is a chiral organic compound widely utilized in the pharmaceutical and fine chemical industries. Its primary application lies in its efficacy as a chiral resolving agent, enabling the separation of racemic mixtures of amines and other basic compounds.[1] This technical guide provides an in-depth overview of the physical and chemical properties of Dibenzoyl-L-tartaric acid, complete with experimental protocols and a visualization of its application in chiral resolution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and asymmetric synthesis.
Physical Properties
Dibenzoyl-L-tartaric acid is typically available in two forms: anhydrous and monohydrate. Both appear as a white to off-white or pale cream crystalline powder.[2][3][4] The physical properties of both forms are summarized in the tables below.
Table 1: General Physical Properties of Dibenzoyl-L-tartaric Acid
| Property | Anhydrous | Monohydrate |
| Molecular Formula | C₁₈H₁₄O₈[3][5] | C₁₈H₁₄O₈ · H₂O[6][7] |
| Molecular Weight | 358.30 g/mol [2][3] | 376.31 g/mol [6][8] |
| Appearance | White to off-white crystalline powder[2][3] | White to off-white powder[6] |
| Melting Point | 150-155 °C[3][5][9] | 88-90 °C[6][7][8] |
Table 2: Solubility Profile of Dibenzoyl-L-tartaric Acid
| Solvent | Anhydrous | Monohydrate |
| Water | Slightly soluble (0.5 g/L at 20°C)[2][10][11] | Soluble[8] |
| Methanol (B129727) | Soluble[2][9] | Clearly soluble[6][12] |
| Ethanol | Soluble[2][9] | Soluble[13] |
| Acetone | Soluble[2] | Soluble[13] |
| Ethyl Acetate | Soluble[2] | --- |
| DMSO | Slightly soluble[9][14] | --- |
Table 3: Optical Properties of Dibenzoyl-L-tartaric Acid
| Property | Value (Anhydrous) | Value (Monohydrate) |
| Specific Optical Rotation ([α]D²⁰) | -110° to -116° (c=1 to 9, ethanol)[2][3][5][9] | -106.0° to -117.0°[6] |
| Refractive Index | -116 ° (C=1, EtOH)[9] | -108.5 ° (C=1, EtOH)[8] |
Chemical Properties
Dibenzoyl-L-tartaric acid is a dicarboxylic acid, and its chemical behavior is dictated by the presence of two carboxylic acid functional groups and two benzoate (B1203000) ester groups.
Table 4: Chemical Identifiers and Acidity
| Property | Anhydrous | Monohydrate |
| CAS Number | 2743-38-6[2][3] | 62708-56-9[6][8] |
| pKa | ~1.85 - 3.0[2][9][14] | --- |
| pH | Acidic in aqueous solution (pH 3-4)[2][13] | --- |
Reactivity and Stability: Dibenzoyl-L-tartaric acid is stable under normal conditions.[7][15] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[15] The monohydrate form is sensitive to moisture.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[15]
Experimental Protocols
This section outlines general methodologies for determining the key physical and chemical properties of Dibenzoyl-L-tartaric acid.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of high purity.[2]
Procedure:
-
A small, finely powdered sample of Dibenzoyl-L-tartaric acid is packed into a capillary tube, sealed at one end.[3][8]
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, containing a heating oil.[2][3]
-
The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[3]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8]
Solubility Determination
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given volume of the solvent at a specified temperature.
Procedure:
-
A known volume of the desired solvent is placed in a vial at a constant temperature.
-
Small, pre-weighed portions of Dibenzoyl-L-tartaric acid are added to the solvent with vigorous shaking after each addition.[16]
-
The addition is continued until a saturated solution is formed, where undissolved solid remains.
-
The total weight of the dissolved solid is used to calculate the solubility in terms of g/L or other appropriate units.
Specific Optical Rotation Measurement
Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, solvent, path length, wavelength, and temperature.[17]
Procedure (Following USP <781> guidelines):
-
A solution of Dibenzoyl-L-tartaric acid is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., ethanol) to a known concentration (c, in g/100 mL).[7]
-
The zero of the polarimeter is determined using the pure solvent.[18]
-
The polarimeter tube of a known path length (l, in decimeters) is filled with the prepared solution.
-
The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20°C).[18]
-
The specific rotation is calculated using the formula: [α] = 100α / (l * c).[17]
pKa Determination (Potentiometric Titration)
Principle: The pKa is a measure of the acidity of a compound. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the dissociation constant.[19]
Procedure:
-
A solution of Dibenzoyl-L-tartaric acid of known concentration is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol for sparingly soluble compounds.[19]
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[20][21]
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[20]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[21]
Application in Chiral Resolution
The primary application of Dibenzoyl-L-tartaric acid is in the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[16] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[22]
Caption: General workflow for the chiral resolution of a racemic amine using Dibenzoyl-L-tartaric acid.
Synthesis
Dibenzoyl-L-tartaric acid is synthesized from L-(+)-tartaric acid and benzoyl chloride. One common method involves the reaction of these starting materials in the presence of a catalyst, such as copper sulfate, in a solvent like toluene (B28343) to form the L-dibenzoyl tartaric anhydride (B1165640). This anhydride is then hydrolyzed to yield Dibenzoyl-L-tartaric acid.[23]
References
- 1. quora.com [quora.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. FAQs: Optical Rotation [usp.org]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. benchchem.com [benchchem.com]
- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. uspbpep.com [uspbpep.com]
- 18. uspbpep.com [uspbpep.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]
- 23. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]
